molecular formula C12H19NO5 B6609846 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2168499-63-4

3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B6609846
CAS No.: 2168499-63-4
M. Wt: 257.28 g/mol
InChI Key: RLJBNMFIVPWEOQ-UHFFFAOYSA-N
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Description

3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl group, an oxa-bridge, and an azabicyclo framework

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application, but typically involve the modulation of key signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to the presence of the oxa-bridge and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7-4-5-8(17-7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJBNMFIVPWEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1C(=O)O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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